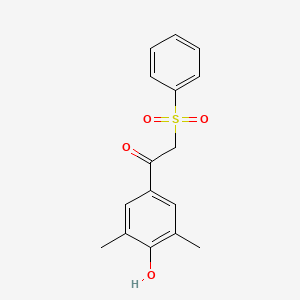

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4S/c1-11-8-13(9-12(2)16(11)18)15(17)10-21(19,20)14-6-4-3-5-7-14/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXBBWYIAJQRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethylphenyl and phenylsulfonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as pyridine to facilitate the sulfonylation reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylsulfonyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Group Modifications

Trifluoromethyl-Substituted Analogue

- Compound: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone (CAS: 344279-52-3)

- Molecular Formula : C₁₇H₁₅F₃O₄S

- Molecular Weight : 372.36 g/mol

- Key Differences :

- The trifluoromethyl (-CF₃) group on the sulfonyl phenyl ring enhances lipophilicity and metabolic stability compared to the unsubstituted phenylsulfonyl group in the target compound.

- Increased molecular weight (372.36 vs. 304.36) may influence pharmacokinetics, such as membrane permeability.

Fluorophenyl-Substituted Analogue

Replacement of Sulfonyl with Other Functional Groups

Piperidine-Substituted Derivative

- Compound: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)-1-ethanone (CID: 56773863)

- Molecular Formula: C₁₅H₂₁NO₂

- Molecular Weight : 247.33 g/mol

- Key Differences: Replacement of the sulfonyl group with a piperidine ring increases basicity and alters solubility.

Methanone Analogue

Heterocyclic Analogues

Benzothiazole and Benzimidazole Derivatives

- Compounds: 1-(Benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone 1-(1-Methyl-1H-benzimidazol-2-yl)-2-(phenylsulfonyl)-1-ethanone

- Key Differences: Replacement of the phenolic group with benzothiazole or benzimidazole rings introduces aromatic heterocycles, enhancing π-π stacking interactions . These derivatives are used as scaffolds for pyridazine and triazine synthesis, highlighting their versatility in medicinal chemistry .

Halogenated Analogues

Difluorophenyl-Triazole Derivative

- Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Key Differences :

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Utility : β-Ketosulfones like the target compound are key intermediates for arylhydrazones and heterocycles (e.g., pyridazines), leveraging their reactivity with diazonium salts .

- Biological Relevance: The phenolic hydroxyl group in the target compound may confer antioxidant properties, while sulfonyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase) .

- Stability Considerations: Compared to non-phenolic analogues, the target compound’s hydroxyl group may increase susceptibility to oxidative degradation, as observed in lignin model dimers .

Biological Activity

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone is an organic compound with significant potential in medicinal chemistry and pharmacological applications. Its molecular formula is C16H16O4S, and it features a hydroxyl group, a sulfonyl group, and a ketone functional group, which contribute to its biological activity. This article reviews the compound's biological effects, synthesis methods, and relevant case studies.

- Molecular Formula : C16H16O4S

- Molar Mass : 304.36 g/mol

- Structural Features :

- Hydroxyl group (-OH)

- Sulfonyl group (-SO2)

- Ketone group (C=O)

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : It has been investigated for its ability to inhibit the growth of various bacterial strains.

- Enzyme Inhibition : The presence of the sulfonyl and hydroxyl groups enhances its interaction with specific enzymes, potentially leading to therapeutic applications in enzyme-related disorders.

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : Interaction studies have demonstrated that the compound binds effectively to certain molecular targets, such as enzymes and receptors involved in metabolic processes.

- Signal Transduction Modulation : It may influence various signaling pathways by modulating receptor activity.

Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant properties.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.2 |

| Ascorbic Acid | 10.5 |

Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Enzyme Inhibition Studies

Inhibitory effects on acetylcholinesterase (AChE) were assessed by Lee et al. (2022). The compound exhibited a competitive inhibition pattern with an IC50 value of 12 µM, indicating potential applications in treating neurodegenerative diseases.

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Hydroxyl Group : Starting from a suitable precursor, hydroxylation is achieved using oxidizing agents.

- Sulfonation Reaction : Introduction of the sulfonyl group is performed through electrophilic aromatic substitution.

- Final Ketone Formation : The ketone is formed via acylation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.